2-(2,4-dimethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phenoxy and benzoxazole moieties, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach includes:
Preparation of 2,4-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,4-dimethylphenoxyacetic acid: This involves the reaction of 2,4-dimethylphenol with chloroacetic acid under basic conditions.
Synthesis of 6-methyl-1,3-benzoxazole: This can be achieved through the cyclization of o-aminophenol with acetic anhydride.
Coupling Reaction: The final step involves the coupling of 2,4-dimethylphenoxyacetic acid with 6-methyl-1,3-benzoxazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and benzoxazole moieties can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Ethyl acetoacetate: A versatile compound used in various organic synthesis reactions.
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H22N2O3/c1-15-8-10-21(17(3)11-15)28-14-23(27)25-19-6-4-5-18(13-19)24-26-20-9-7-16(2)12-22(20)29-24/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
BOZZWFGOYJRHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C |
Origin of Product |
United States |
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